WAY 163909

5-HT2C receptor binding selectivity Ki affinity

WAY 163909 is the only 5-HT2C agonist with a functionally characterized partial 5-HT2B signature (40% Emax) and negligible 5-HT2A engagement (EC50 >> 10 μM), minimizing valvulopathy and hallucinogenic risks in vivo. Its unique neurochemical profile—no noradrenaline modulation unlike lorcaserin—enables clean dissection of serotonergic/dopaminergic circuits across 29 brain regions. With ED50 2.93 mg/kg for food intake reduction, ID50 1.19 mg/kg (cocaine) and 0.7 mg/kg (sucrose), and 4-week chronic efficacy of 55.2% body weight reduction in diabetic/obese rats, it is the definitive research tool for discriminating hedonic vs. homeostatic feeding and antipsychotic synergy paradigms.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
CAS No. 428868-32-0
Cat. No. B1683079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY 163909
CAS428868-32-0
Synonyms1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta(b)(1,4)diazepino(6,7,1hj)indole
WAY 163909
WAY-163909
WAY163909
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESC1CC2C(C1)N3CCNCC4=C3C2=CC=C4
InChIInChI=1S/C14H18N2/c1-3-10-9-15-7-8-16-13-6-2-4-11(13)12(5-1)14(10)16/h1,3,5,11,13,15H,2,4,6-9H2/t11-,13-/m1/s1
InChIKeyXOSKJKGKWRIMGV-DGCLKSJQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WAY 163909 (428868-32-0) Procurement Guide: Potent and Selective 5-HT2C Receptor Agonist for Metabolic and Neuropsychiatric Research


WAY 163909 is a synthetic small-molecule agonist of the serotonin 5-HT2C receptor, with the full chemical name (7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole. It exhibits high binding affinity for the human 5-HT2C receptor with a Ki value of 10.5 ± 1.1 nM and demonstrates functional agonist activity with an EC50 of 8 nM and Emax of 90% relative to serotonin in intracellular calcium mobilization assays [1]. The compound is structurally distinct from other 5-HT2C agonists, featuring a rigid cyclopenta-fused diazepinoindole scaffold, and has been investigated preclinically for applications in obesity, binge eating disorder, schizophrenia, and substance use disorders [2]. WAY 163909 remains an investigational compound that has not advanced to clinical development, making it primarily a research tool for elucidating 5-HT2C receptor pharmacology and evaluating therapeutic hypotheses [3].

Why Generic 5-HT2C Agonist Substitution Fails: WAY 163909 Differentiation Analysis


WAY 163909 cannot be assumed interchangeable with other 5-HT2C receptor agonists due to substantial divergence in subtype selectivity profiles, functional efficacy at off-target serotonin receptors, and neurochemical signatures. While numerous compounds in the 5-HT2C agonist class demonstrate anorectic effects, differences in 5-HT2A and 5-HT2B receptor engagement carry distinct safety and behavioral implications. For instance, 5-HT2B agonism is associated with valvulopathy risk, while 5-HT2A activation may produce hallucinogenic effects [1]. WAY 163909 exhibits a unique functional signature at 5-HT2B (partial agonist with 40% Emax) and negligible 5-HT2A functional activity (EC50 >> 10 μM), distinguishing it from compounds such as lorcaserin that display different selectivity ratios [2]. Furthermore, neurochemical analyses reveal that WAY 163909 and lorcaserin differentially modulate noradrenaline tissue content across brain regions, with WAY 163909 showing no significant alteration of noradrenaline levels while lorcaserin produces measurable changes [3]. These pharmacological divergences preclude simple substitution and underscore the need for compound-specific validation in experimental paradigms.

WAY 163909 Quantitative Differentiation Evidence: Receptor Selectivity, Functional Efficacy, and In Vivo Performance


WAY 163909 Demonstrates 20-Fold Binding Selectivity for 5-HT2C Over 5-HT2A and 46-Fold Over 5-HT2B

WAY 163909 binds to human 5-HT2C receptors with a Ki of 10.5 ± 1.1 nM. In direct head-to-head comparison within the same study using identical assay conditions, binding affinities for the human 5-HT2A and 5-HT2B receptor subtypes were 212 nM and 485 nM, respectively [1]. This yields a 5-HT2A/5-HT2C selectivity ratio of approximately 20-fold and a 5-HT2B/5-HT2C selectivity ratio of approximately 46-fold. By comparison, the clinically approved 5-HT2C agonist lorcaserin exhibits a 5-HT2A/5-HT2C selectivity ratio of approximately 7.5-fold and a 5-HT2B/5-HT2C ratio of 12-fold based on published Ki data (5-HT2C Ki = 15 ± 1 nM; 5-HT2A Ki = 112 nM; 5-HT2B Ki = 174 nM) [2]. WAY 163909 also exhibits negligible affinity (<50% inhibition at 1 μM) for human 5-HT1A, D2, and D3 receptors, and weak affinity for human D4 (245 nM) and 5-HT7 (343 nM) subtypes [1].

5-HT2C receptor binding selectivity Ki affinity serotonin receptor

WAY 163909 Exhibits Negligible Functional Activity at 5-HT2A and Partial Agonism at 5-HT2B with Only 40% Maximal Efficacy

In functional calcium mobilization assays using CHO cells stably expressing human receptors, WAY 163909 stimulated 5-HT2C receptor-mediated calcium flux with an EC50 of 8 nM and Emax of 90% relative to serotonin [1]. Critically, WAY 163909 failed to stimulate calcium mobilization in cells expressing the human 5-HT2A receptor subtype (EC50 >> 10 μM) and behaved as a partial agonist at the 5-HT2B receptor (EC50 = 185 nM, Emax = 40%) [1]. This functional profile differs notably from lorcaserin, which acts as a full agonist at human 5-HT2C receptors but exhibits measurable functional activity at 5-HT2A and 5-HT2B receptors, with 18-fold and 104-fold functional selectivity, respectively [2]. WAY 163909 demonstrates functional 5-HT2A/5-HT2C selectivity exceeding 1,250-fold (EC50 >> 10,000 nM versus 8 nM) and 5-HT2B/5-HT2C selectivity of 23-fold with partial efficacy.

functional selectivity calcium mobilization EC50 intrinsic efficacy

WAY 163909 Produces Dose-Dependent Reduction in Food Intake with ED50 of 2.93 mg/kg and Demonstrates Preferential Suppression of High-Fat Food Binge Intake

WAY 163909 produced a dose-dependent reduction in food intake in normal Sprague-Dawley rats with an ED50 of 2.93 mg/kg (i.p.), an effect that was completely blocked by the selective 5-HT2C receptor antagonist SB 242084 but not by 5-HT2A or 5-HT2B receptor antagonists [1]. In a binge eating model, low doses of WAY 163909 (1.0 and 2.0 mg/kg) suppressed high-fat food (HFF) binge intake, but did not suppress standard food non-binge intake, indicating a preferential effect on hedonic rather than homeostatic feeding [2]. In a chronic 4-week study in obese and diabetic Wistar rats, daily intraperitoneal administration of WAY 163909 (1 mg/kg escalating to 32 mg/kg) reduced body weight by 55.2% (P<0.05) in diabetic/obese rats and by 25.3% (P<0.05) in control rats, with concomitant reductions in hyperglycemia (35.4%, P<0.05) and insulin resistance (42.3%, P<0.05) [3].

anorectic activity food intake binge eating obesity

WAY 163909 Dose-Dependently Reduces Reinforcing Efficacy of Cocaine and Sucrose with Functional Selectivity Window Over Locomotor Impairment

In parallel self-administration and reinstatement assays in free-fed rats, WAY 163909 dose-dependently reduced the reinforcing efficacy of cocaine with an ID50 of 1.19 mg/kg and sucrose with an ID50 of 0.7 mg/kg, as well as reinstatement elicited by cocaine-associated contextual cues with an ID50 of 0.5 mg/kg [1]. The ID50 values for these reward-suppressing effects were approximately 5-12-fold lower than the ID50 predicted to suppress horizontal ambulation (ID50 = 5.89 mg/kg) and approximately 2-5-fold lower than that for vertical activity suppression (ID50 = 2.3 mg/kg) [1]. This functional window indicates that WAY 163909 suppresses drug and natural reward at doses that do not impair general locomotor activity.

cocaine addiction reward reinforcement self-administration

WAY 163909 Enhances Preclinical Antipsychotic Potency: 10% to >70% Avoidance Reduction When Combined with Haloperidol or Clozapine

In rat conditioned avoidance models, WAY 163909 combined with either the typical antipsychotic haloperidol or the atypical antipsychotic clozapine produced a synergistic enhancement of efficacy. When administered individually, WAY 163909 and the antipsychotics each produced reductions in avoidance response of approximately 10% [1]. However, co-administration of WAY 163909 with either haloperidol or clozapine resulted in a greater than 70% reduction in avoidance, with no evidence of response failures or pharmacokinetic interaction [1]. In mice, co-administration produced a significant leftward shift in the ability of WAY 163909 to block apomorphine-induced climbing behavior, without affecting apomorphine-induced stereotypy or increasing catalepsy propensity [1].

antipsychotic adjunctive therapy schizophrenia conditioned avoidance

WAY 163909 Produces Region-Specific Modulation of Serotonin and Dopamine Turnover Without Altering Noradrenaline Levels

In a comprehensive neurochemical analysis across 29 distinct rat brain regions, WAY 163909 (0.3 and 3 mg/kg, i.p.) produced bidirectional and region-specific alterations in monoamine metabolism [1]. Specifically, WAY 163909 increased and decreased 5-HIAA tissue levels in the amygdala and dorsolateral orbitofrontal cortex, respectively, and decreased 5-HT turnover in the infralimbic cortex. It also increased and decreased dopamine turnover in the medial orbitofrontal cortex and the anterior insular cortex, respectively [1]. Notably, WAY 163909 did not modify noradrenaline tissue content in any of the tested brain regions, whereas the comparator 5-HT2C agonist lorcaserin produces measurable alterations in noradrenaline content across multiple brain regions [2]. The correlative analysis of turnover between brain region pairs revealed distinct patterns of cortico-cortical and cortico-subcortical correlations after WAY 163909 compared to saline-treated rats, suggesting qualitative rather than merely quantitative effects on brain network function [1].

neurochemistry monoamine metabolism brain mapping 5-HIAA

WAY 163909 Optimal Research Application Scenarios: Evidence-Based Procurement Guidance


Obesity and Binge Eating Disorder Preclinical Research Requiring Hedonic Feeding Selectivity

WAY 163909 is optimally suited for rodent studies of obesity and binge eating disorder where discrimination between homeostatic and hedonic feeding is required. The compound's ability to suppress high-fat food binge intake at 1.0-2.0 mg/kg without affecting standard food non-binge intake [1] makes it valuable for experiments targeting reward-driven consumption. The 4-week chronic dosing data demonstrating 55.2% body weight reduction in diabetic/obese rats with concomitant improvements in hyperglycemia (35.4%) and insulin resistance (42.3%) [2] supports its use in metabolic disorder models. The ED50 of 2.93 mg/kg for food intake reduction [3] provides a quantitative benchmark for dose-ranging studies.

Substance Use Disorder Research Focusing on Reward Circuitry Without Sedation Confounds

Researchers investigating 5-HT2C receptor modulation of cocaine or sucrose reinforcement should prioritize WAY 163909 due to its documented functional window between reward suppression and locomotor impairment. The ID50 values of 1.19 mg/kg (cocaine), 0.7 mg/kg (sucrose), and 0.5 mg/kg (reinstatement) occur at doses 5-12-fold lower than those producing horizontal ambulation impairment (ID50 = 5.89 mg/kg) [4]. This separation enables interpretation of reward-related behavioral effects without sedation as a confounding variable, a critical consideration in self-administration and reinstatement paradigms.

Adjunctive Antipsychotic Pharmacology Studies Requiring Dose-Sparing Validation

WAY 163909 is indicated for experiments examining 5-HT2C agonist adjunctive therapy with existing antipsychotics. The demonstrated synergy with haloperidol and clozapine—converting ~10% avoidance reduction with individual compounds to >70% reduction upon co-administration [5]—provides a robust experimental platform for testing the dose-sparing hypothesis. The lack of catalepsy exacerbation and absence of pharmacokinetic interaction [5] further support its use in combination paradigms where maintaining interpretability of behavioral outcomes is essential.

Neurochemical Mapping Studies Requiring 5-HT2C-Specific Effects Without Noradrenergic Interference

For experiments mapping 5-HT2C receptor-mediated modulation of monoamine systems across brain regions, WAY 163909 offers a distinct advantage over lorcaserin due to its lack of noradrenaline modulation [6]. The region-specific bidirectional effects on serotonin and dopamine turnover across 29 brain regions—including increased 5-HIAA in amygdala and decreased 5-HT turnover in infralimbic cortex [7]—enable precise dissection of 5-HT2C receptor contributions to neurochemical networks without the confounding influence of altered noradrenergic tone. This specificity is critical for studies aiming to isolate serotonergic and dopaminergic mechanisms.

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